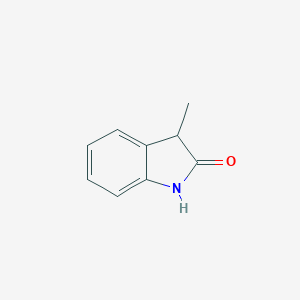

3-Methyloxindole

Beschreibung

Eigenschaften

IUPAC Name |

3-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-6H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZCPUCZKLTAJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933933 | |

| Record name | 3-Methyl-3H-indol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504-06-9 | |

| Record name | 3-Methyloxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1504-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyloxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-3H-indol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-2-INDOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6O509COF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to 3-Methyloxindole: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methyloxindole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, synthesis, and biological activities, offering valuable insights for researchers in these fields.

Chemical Structure and Identification

3-Methyloxindole, also known as 3-methyl-1,3-dihydroindol-2-one, is a derivative of oxindole, which features an indole core with a carbonyl group at the 2-position.[1] The structure is characterized by a methyl group substituted at the 3-position of the oxindole ring.[1]

Key Identifiers:

-

IUPAC Name: 3-methyl-1,3-dihydroindol-2-one[2]

-

Molecular Formula: C₉H₉NO[2]

-

CAS Number: 1504-06-9[2]

-

Molecular Weight: 147.17 g/mol [2]

-

SMILES: CC1C2=CC=CC=C2NC1=O[2]

-

InChI Key: BBZCPUCZKLTAJQ-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of 3-methyloxindole are crucial for its handling, formulation, and application in experimental settings. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Melting Point | 117-121 °C | [3] |

| Boiling Point | 279.3 ± 29.0 °C (Predicted) | [3] |

| Density | 1.123 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa (Strongest Acidic) | 12.31 | [4] |

| LogP | 1.46 | [4] |

| Solubility | Insoluble in water; Slightly soluble in Chloroform, Ethanol, Methanol. | [3] |

Synthesis and Purification

Experimental Protocol: General Synthesis of 3-Alkyloxindoles

This protocol is a general representation and may require optimization for the synthesis of 3-methyloxindole.

Materials:

-

Oxindole

-

A suitable base (e.g., sodium hydride, potassium tert-butoxide)

-

Methylating agent (e.g., methyl iodide)

-

Anhydrous solvent (e.g., DMF, THF)

-

Quenching agent (e.g., saturated ammonium chloride solution)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxindole in the anhydrous solvent.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add the base to the solution and stir for a designated period to allow for the formation of the enolate anion.

-

Add the methylating agent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with a saturated ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

Purification: Recrystallization

The crude 3-methyloxindole can be purified by recrystallization to obtain a product of high purity. The choice of solvent is critical for effective purification.

General Protocol for Recrystallization:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent system (e.g., ethanol/water or toluene).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Biological Activity and Applications in Drug Development

The oxindole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[3] These compounds are of particular interest as kinase inhibitors in cancer therapy and as potential therapeutic agents for neurodegenerative diseases.

Anticancer Potential: Oxindole derivatives have been extensively investigated as inhibitors of various protein kinases, which are often overexpressed or dysregulated in cancer.[5] They can act as competitive inhibitors of ATP at the kinase active site.[5] Specific kinases targeted by oxindole derivatives include:

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, can halt the cell cycle progression of cancer cells.[5][6]

-

Fms-like Tyrosine Kinase 3 (FLT3): Potent inhibition of FLT3 is a therapeutic strategy for acute myeloid leukemia (AML).[6]

-

Glycogen Synthase Kinase 3β (GSK-3β): Overexpression of GSK-3β is linked to several cancers, making it a viable therapeutic target.[2]

Neurodegenerative Diseases: The role of oxindole derivatives in the context of neurodegenerative diseases is also an active area of research.

-

GSK-3β Inhibition: Dysregulation of GSK-3β is implicated in the pathology of Alzheimer's disease.[2]

-

Inhibition of Protein Aggregation: Some novel oxindole compounds have been shown to inhibit the aggregation of amyloidogenic proteins associated with conditions like Alzheimer's disease and prion diseases.[7]

Immunosuppressive Enzyme Inhibition: Certain 3-substituted oxindoles have demonstrated inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune suppression in the tumor microenvironment.[4] Inhibition of IDO1 can enhance anti-tumor immune responses.[4]

Metabolic Pathway

3-Methyloxindole is a known metabolite of 3-methylindole (also known as skatole).[8][9] The biotransformation of 3-methylindole is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[8][9] This metabolic process involves the oxidation of 3-methylindole. The pathway is significant as the bioactivation of 3-methylindole can lead to pneumotoxicity.

Experimental Workflows

The general workflow for the synthesis and analysis of 3-methyloxindole involves several key stages, from the initial reaction to the final characterization of the purified compound.

Conclusion

3-Methyloxindole is a valuable scaffold in the field of medicinal chemistry. Its straightforward synthesis and the diverse biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutics. The potential of oxindole-based compounds to act as potent and selective inhibitors of key enzymes in cancer and neurodegenerative diseases underscores the importance of continued research into this class of molecules. This guide provides a foundational understanding for scientists and researchers to further explore the therapeutic potential of 3-methyloxindole and its analogues.

References

- 1. BJOC - A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids [beilstein-journals.org]

- 2. 3-Methyloxindole | C9H9NO | CID 150923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-METHYLOXINDOLE CAS#: 1504-06-9 [m.chemicalbook.com]

- 4. Human Metabolome Database: Showing metabocard for 3-Methyloxindole (HMDB0304943) [hmdb.ca]

- 5. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3-Methyloxindole: A Comprehensive Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of 3-Methyloxindole, a significant heterocyclic compound pertinent to researchers, scientists, and professionals in the field of drug development. This document outlines its chemical identity, synthesis, biological relevance, and applications, with a focus on quantitative data, experimental methodologies, and pathway visualizations.

Core Chemical Identifiers and Properties

3-Methyloxindole, a derivative of oxindole, is a well-characterized organic compound. Its fundamental chemical identifiers and properties are summarized below for clarity and easy reference.

| Property | Value | Citation(s) |

| CAS Number | 1504-06-9 | [1][2][3] |

| IUPAC Name | 3-methyl-1,3-dihydroindol-2-one | [4] |

| Molecular Formula | C₉H₉NO | [1][3] |

| Molecular Weight | 147.17 g/mol | [4] |

| Synonyms | 3-Methyl-2-indolinone, 3-Methyl-2-oxindole | [4] |

Synthesis of 3-Methyloxindole

While various methods exist for the synthesis of the broader oxindole scaffold, a common and effective approach for synthesizing 3-substituted oxindoles like 3-methyloxindole often starts from isatin or its derivatives. A general plausible synthetic route is outlined below.

Experimental Protocol: Synthesis from Isatin (A Representative Method)

This protocol describes a general method for the alkylation of an oxindole precursor, which can be adapted for the synthesis of 3-methyloxindole.

Materials:

-

Isatin

-

Methylating agent (e.g., Methyl iodide, Dimethyl sulfate)

-

Strong base (e.g., Sodium hydride, Potassium carbonate)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Reducing agent (e.g., Hydrazine hydrate)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

N-Protection of Isatin (Optional but recommended): To a solution of isatin in an appropriate anhydrous solvent, add a suitable protecting group for the nitrogen atom. This prevents side reactions at the nitrogen.

-

Reaction with a Methylating Agent: The synthesis of 3-methyloxindole can be approached through the methylation of an appropriate oxindole precursor. One conceptual strategy involves the careful methylation of the enolate of oxindole. However, direct methylation can be challenging due to competing N-alkylation and dialkylation. A more controlled synthesis might involve the use of a pre-functionalized precursor.

-

Reduction of the Carbonyl Group: A common route to 3-substituted oxindoles involves the reduction of a corresponding isatin derivative. For the synthesis of 3-methyloxindole, one could envision a multi-step process starting from a precursor like 3-hydroxy-3-methyloxindole, which can be synthesized from isatin.

-

Work-up and Purification: The reaction mixture is typically quenched with water and the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield pure 3-methyloxindole.

It is important to note that while general methods for oxindole synthesis are well-established, a specific, detailed, and universally optimized protocol for 3-methyloxindole was not explicitly found in the reviewed literature. The above protocol is a generalized representation based on common organic synthesis techniques for this class of compounds.

Biological Significance and Metabolic Pathways

3-Methyloxindole is a significant metabolite of 3-methylindole (commonly known as skatole), a compound produced by the microbial degradation of tryptophan in the gastrointestinal tract.[5][6] The metabolism of 3-methylindole is of considerable interest due to its association with pneumotoxicity in various animal species.

The bioactivation of 3-methylindole is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and lungs.[7] This metabolic process leads to the formation of reactive intermediates, which are implicated in cellular damage. 3-Methyloxindole is one of the key products of this metabolic pathway.

The metabolic conversion of 3-methylindole involves several steps, including the formation of a highly reactive intermediate, 3-methyleneindolenine. This intermediate can covalently bind to cellular macromolecules, leading to toxicity. The formation of 3-methyloxindole is considered a part of the detoxification pathway, although the overall metabolic process is complex and can lead to toxic outcomes.

Below is a diagram illustrating the metabolic pathway of 3-methylindole.

Caption: Metabolic pathway of 3-methylindole to 3-methyloxindole.

Role in Drug Discovery and Development

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Oxindole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][8]

While 3-methyloxindole itself is not a known therapeutic agent, it serves as a valuable intermediate and building block in the synthesis of more complex, biologically active molecules.[3] The strategic placement of the methyl group at the 3-position can influence the steric and electronic properties of the molecule, which can be crucial for its interaction with biological targets.

Several approved drugs and clinical candidates feature the oxindole core, highlighting the importance of this heterocyclic system in drug design. For example, Nintedanib, an inhibitor of tyrosine kinases, is an oxindole derivative used for the treatment of idiopathic pulmonary fibrosis.[9] The development of such drugs often involves the synthesis and screening of a library of substituted oxindoles, for which 3-methyloxindole can be a key precursor.

The versatility of the oxindole ring system allows for functionalization at various positions, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The synthesis of novel oxindole derivatives continues to be an active area of research in the quest for new and improved therapeutic agents.[8][10]

Conclusion

3-Methyloxindole is a heterocyclic compound with significant relevance in both metabolic and synthetic chemistry. Its role as a metabolite of 3-methylindole provides insights into the mechanisms of xenobiotic metabolism and toxicity. Furthermore, its utility as a synthetic intermediate underscores the importance of the oxindole scaffold in modern drug discovery. This guide provides a foundational understanding of 3-methyloxindole for researchers and professionals engaged in chemical and pharmaceutical sciences. Further research into the specific applications and biological activities of 3-methyloxindole and its derivatives is warranted to fully explore its potential.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. biomedres.us [biomedres.us]

- 4. 3-Methyloxindole | C9H9NO | CID 150923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and bioactivation of 3-methylindole by Clara cells, alveolar macrophages, and subcellular fractions from rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 10. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyloxindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyloxindole, a heterocyclic compound belonging to the oxindole family, is a significant molecule in medicinal chemistry and a key metabolite of 3-methylindole (skatole). A thorough understanding of its physicochemical properties is crucial for its application in drug design, metabolic studies, and synthetic chemistry. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-methyloxindole, detailed experimental protocols for its synthesis, purification, and property determination, and a visualization of its metabolic pathway.

Physicochemical Properties

The physicochemical properties of 3-Methyloxindole are summarized in the tables below, providing a consolidated reference for researchers. These properties are essential for predicting its behavior in various chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 123-124 °C | [3] |

| Boiling Point | 279.3 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

Table 2: Solubility and Partitioning

| Property | Value | Source(s) |

| Solubility | Slightly soluble in chloroform, ethanol, and methanol. | [4] |

| logP (Octanol-Water Partition Coefficient) | 1.3 | [3] |

Table 3: Acidity and Polarity

| Property | Value | Source(s) |

| pKa (acidic) | 14.81 ± 0.40 (Predicted) | [4] |

| Polar Surface Area | 29.1 Ų | [3] |

Experimental Protocols

Detailed methodologies are provided below for the synthesis, purification, and determination of key physicochemical properties of 3-Methyloxindole.

Synthesis of 3-Methyloxindole via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles and their derivatives.[5][6] The following protocol is an adapted procedure for the synthesis of 3-Methyloxindole.

Workflow for the Fischer Indole Synthesis of 3-Methyloxindole

Caption: A simplified workflow for the Fischer Indole Synthesis of 3-Methyloxindole.

Materials:

-

Phenylhydrazine

-

Propionaldehyde

-

Zinc chloride (or another suitable Lewis or Brønsted acid catalyst)[6]

-

Anhydrous ethanol

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator, and standard laboratory glassware.

Procedure:

-

Formation of the Phenylhydrazone: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in anhydrous ethanol. Add propionaldehyde (1.1 equivalents) dropwise to the solution while stirring at room temperature. The reaction is typically exothermic. Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cyclization: To the flask containing the phenylhydrazone, add a catalytic amount of zinc chloride (e.g., 0.2 equivalents). Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and toluene. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and saturated NaHCO₃ solution. Dry the organic layer over anhydrous MgSO₄.

-

Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude 3-Methyloxindole.

Purification of 3-Methyloxindole

Purification of the crude product is essential to obtain high-purity 3-Methyloxindole for accurate physicochemical measurements and biological assays.

Materials:

-

Crude 3-Methyloxindole

-

Ethanol

-

Water

-

Erlenmeyer flask, heating mantle, Buchner funnel, and filter paper.

Procedure:

-

Dissolve the crude 3-Methyloxindole in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.

-

Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the crystals under vacuum to obtain pure 3-Methyloxindole.

Materials:

-

Crude 3-Methyloxindole

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column, beakers, and TLC plates.

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude 3-Methyloxindole in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified 3-Methyloxindole.

Determination of Physicochemical Properties

Apparatus:

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Finely powder a small amount of the purified 3-Methyloxindole.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of 3-Methyloxindole in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a series of buffer solutions with a range of known pH values.

-

Add a small, constant volume of the 3-Methyloxindole stock solution to each buffer solution to create a series of solutions with the same concentration of the compound but different pH values.

-

Measure the UV-Vis absorbance spectrum of each solution at a wavelength where the protonated and deprotonated forms of the molecule have different absorbances.

-

Plot the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.

Apparatus:

-

Separatory funnel

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Saturate n-octanol with water and water with n-octanol by shaking them together and allowing the layers to separate.

-

Prepare a stock solution of 3-Methyloxindole in the water-saturated n-octanol.

-

Add a known volume of this stock solution to a separatory funnel containing a known volume of the n-octanol-saturated water.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the 3-Methyloxindole between the two phases.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the n-octanol and the aqueous layers.

-

Determine the concentration of 3-Methyloxindole in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the logP value using the formula: logP = log ([Concentration in Octanol] / [Concentration in Water]).

Biological Significance and Metabolic Pathway

3-Methyloxindole is a major metabolite of 3-methylindole (skatole), a compound produced from the bacterial degradation of tryptophan in the gastrointestinal tract. The metabolism of 3-methylindole is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[3][7][8] The formation of 3-methyloxindole is part of a detoxification pathway, but the metabolic activation of 3-methylindole can also lead to the formation of reactive intermediates that can cause cellular damage.[4][9]

Metabolic Pathway of 3-Methylindole

Caption: The metabolic pathway of 3-methylindole, leading to the formation of 3-methyloxindole and other metabolites.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 3-Methyloxindole, along with comprehensive experimental protocols for its synthesis, purification, and characterization. The presented data and methodologies are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and organic synthesis. A clear understanding of these fundamental properties is essential for the rational design of new therapeutic agents and for elucidating the role of 3-Methyloxindole in biological systems.

References

- 1. 3-Methyloxindole | C9H9NO | CID 150923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-3-methyloxindole | C9H9NO2 | CID 151066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism of 3-methylindole by vaccinia-expressed P450 enzymes: correlation of 3-methyleneindolenine formation and protein-binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Metabolism of 3-methylindole by porcine liver microsomes: responsible cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The metabolic basis of 3-methylindole-induced pneumotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyloxindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyloxindole (CAS No: 1504-06-9), a key heterocyclic compound of interest in various fields of chemical and biological research. This document collates available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presenting them in a structured format for easy reference and comparison. Detailed experimental protocols are also provided to aid in the replication and validation of these findings.

Introduction

3-Methyloxindole, with the IUPAC name 3-methyl-1,3-dihydro-2H-indol-2-one, is a derivative of oxindole.[1] The oxindole scaffold is a prominent structural motif in numerous natural products and synthetic compounds with significant biological activities, making its derivatives, such as 3-Methyloxindole, important subjects of study. Understanding the spectroscopic properties of 3-Methyloxindole is fundamental for its identification, characterization, and the analysis of its role in various chemical and biological processes. It has been identified as a metabolite of 3-methylindole (skatole) in various biological systems.[2][3]

Spectroscopic Data

The following sections summarize the available NMR, IR, and MS data for 3-Methyloxindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 3-Methyloxindole

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-1 (NH) | ~8.0 | Singlet | - |

| H-4 | ~7.2 | Doublet | ~7.5 |

| H-5 | ~7.0 | Triplet | ~7.5 |

| H-6 | ~7.3 | Triplet | ~7.5 |

| H-7 | ~6.9 | Doublet | ~7.5 |

| 3-CH₃ | ~1.5 | Doublet | ~7.5 |

| H-3 | ~3.5 | Quartet | ~7.5 |

Table 2: Predicted ¹³C NMR Spectral Data for 3-Methyloxindole

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (C=O) | ~180 |

| C-3 | ~40 |

| C-3a | ~128 |

| C-4 | ~125 |

| C-5 | ~122 |

| C-6 | ~129 |

| C-7 | ~110 |

| C-7a | ~142 |

| 3-CH₃ | ~15 |

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methyloxindole exhibits characteristic absorption bands corresponding to its functional groups. A vapor phase IR spectrum is available from public databases.

Table 3: IR Spectral Data for 3-Methyloxindole

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Sharp | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2970 | Medium | Aliphatic C-H Stretch |

| ~1710 | Strong, Sharp | C=O (Amide) Stretch |

| ~1620 | Medium | C=C Aromatic Ring Stretch |

| ~1470 | Medium | C-H Bend (CH₃) |

| ~750 | Strong | C-H Out-of-plane Bend (ortho-disubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry data for 3-Methyloxindole has been obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Table 4: Mass Spectrometry Data for 3-Methyloxindole

| m/z | Relative Intensity (%) | Possible Fragment |

| 147 | 100 | [M]⁺ (Molecular Ion) |

| 118 | 60 | [M - CHO]⁺ |

| 91 | 40 | [C₇H₇]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

NMR Spectroscopy Protocol (General for Oxindoles)

-

Sample Preparation: Dissolve 5-10 mg of the 3-Methyloxindole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid 3-Methyloxindole sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer equipped with an ATR accessory. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Dissolve a small amount of 3-Methyloxindole in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

GC Separation: Inject 1 µL of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms). The oven temperature program should be optimized to ensure good separation of the analyte from any impurities. A typical program might start at 50°C, hold for 1 minute, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

MS Detection: The eluent from the GC column is introduced into the ion source of a mass spectrometer (typically using electron ionization at 70 eV). The mass spectrometer is set to scan a mass range of m/z 50-500.

-

Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 3-Methyloxindole are analyzed to determine its retention time and fragmentation pattern.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small molecule like 3-Methyloxindole.

Caption: General workflow for the spectroscopic analysis of 3-Methyloxindole.

References

- 1. 3-Methyloxindole | C9H9NO | CID 150923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of phase I metabolites of 3-methylindole produced by pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methyloxindole as a Metabolite of 3-Methylindole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylindole (3MI), a tryptophan metabolite produced by gut microflora, is a compound of significant interest due to its association with various physiological and pathological processes, including pneumotoxicity. Its metabolic fate is a critical determinant of its biological activity. This technical guide provides a comprehensive overview of the formation of 3-methyloxindole (3MOI), a major metabolite of 3MI. We delve into the enzymatic pathways responsible for this conversion, present quantitative data on metabolite formation, and provide detailed experimental protocols for the analysis and study of this metabolic process. Furthermore, we explore the interaction of 3MI and its metabolites with key cellular signaling pathways, offering insights for researchers in toxicology and drug development.

Introduction

3-Methylindole, commonly known as skatole, is an aromatic organic compound that contributes to the characteristic odor of feces. Beyond its olfactory properties, 3MI has been implicated in a range of biological effects, most notably as a pneumotoxicant in ruminants[1]. The toxicity of 3MI is intrinsically linked to its bioactivation by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily[2][3]. One of the key metabolic pathways involves the oxidation of 3MI to 3-methyloxindole (3MOI). Understanding the dynamics of this conversion is crucial for elucidating the mechanisms of 3MI-induced toxicity and for the development of potential therapeutic interventions. This guide serves as a technical resource for researchers investigating the metabolism and biological effects of 3-methylindole.

Metabolic Formation of 3-Methyloxindole

The biotransformation of 3-methylindole is a complex process involving multiple enzymatic reactions, leading to the formation of several metabolites. 3-Methyloxindole is a significant product of this metabolism, primarily formed through oxidation of the indole ring.

Enzymatic Pathways

The conversion of 3MI to 3MOI is predominantly catalyzed by cytochrome P450 (CYP) monooxygenases . Several CYP isoforms have been shown to participate in this reaction, with varying efficiencies. The primary mechanism is believed to be an epoxidation of the 2,3-double bond of the indole ring, followed by rearrangement to the more stable oxindole structure.

Key CYP enzymes involved in 3MOI formation include:

-

CYP1A1 and CYP1A2: These enzymes are efficient in catalyzing the formation of 3MOI.[2]

-

CYP1B1: This isoform also contributes to the production of 3MOI.[2]

-

CYP2E1: CYP2E1 is another key enzyme involved in the oxygenation of 3MI to form 3MOI.[2]

While these enzymes produce 3MOI, other CYP isoforms, such as CYP2F1 and CYP2F3, are more prominently involved in the formation of the highly reactive and toxic metabolite, 3-methyleneindolenine, through dehydrogenation of the methyl group.[2][3]

In addition to CYP enzymes, the prostaglandin H synthase (PHS) system has also been implicated in the metabolic activation of 3MI, contributing to its overall metabolic profile.

The metabolic pathway can be visualized as follows:

Quantitative Data on 3-Methylindole Metabolism

The efficiency of 3-methyloxindole formation varies depending on the specific CYP450 isoform and the biological system under investigation. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Parameters of 3-Methylindole Metabolite Formation by Human Cytochrome P450 Isoforms

| CYP Isoform | Metabolite | Vmax/Km (relative efficiency) | Reference |

| CYP1A1 | 3-Methyloxindole | 4 | [2] |

| Indole-3-carbinol | 42 | [2] | |

| 3-Methyleneindolenine | 4 | [2] | |

| CYP1A2 | 3-Methyloxindole | 72 | [2] |

| Indole-3-carbinol | 100 | [2] | |

| 3-Methyleneindolenine | 22 | [2] | |

| CYP1B1 | 3-Methyloxindole | 7 | [2] |

| Indole-3-carbinol | 85 | [2] | |

| CYP2E1 | 3-Methyloxindole | 98 | [2] |

Data represent the relative Vmax/Km values, indicating the catalytic efficiency of each enzyme for the respective metabolic reaction.

Table 2: Relative Abundance of Phase I Metabolites of 3-Methylindole in Porcine Liver Microsomes

| Metabolite | Average Production (%) | Reference |

| 3-Hydroxy-3-methylindolenine | 45.1 | [3][4] |

| 3-Methyloxindole | 27.9 | [3][4] |

| 3-Hydroxy-3-methyloxindole | 18.5 | [3][4] |

| 6-Hydroxy-3-methylindole | 4.9 | [3][4] |

| Indole-3-carbinol | 2.7 | [3][4] |

| 2-Aminoacetophenone | 0.5 | [3][4] |

| 5-Hydroxy-3-methylindole | 0.3 | [3][4] |

This table shows the average percentage of each metabolite formed in in vitro incubations with porcine liver microsomes.

Table 3: Concentrations of 3-Methylindole and its Metabolites in Biological Samples

| Species | Sample Type | Compound | Concentration | Condition | Reference |

| Cattle | Plasma | 3-Methylindole | 4.5 - 19.8 µg/mL | After oral administration of indole | [5] |

| Cattle | Plasma | 3-Methylindole | Half-life of 14.4 min | After rapid intravenous injection | [6] |

| Pig | Urine | 3-Hydroxy-3-methyloxindole | Positively correlated with high skatole levels in fat | - | [7] |

| Goat | Urine | Various conjugates of hydroxy-3-methyloxindoles | Detected | After intravenous administration of 3-methylindole | [8] |

| Mouse | Urine | 3-Methyloxindole | Not detected | After intraperitoneal administration of 3-methylindole | [9] |

Note: Direct quantitative data for 3-methyloxindole concentrations in various biological fluids are limited in the reviewed literature. Much of the research has focused on the parent compound or other metabolites.

Experimental Protocols

This section provides detailed methodologies for the analysis and study of 3-methylindole metabolism.

In Vitro Metabolism of 3-Methylindole using Liver Microsomes

This protocol describes a general procedure for assessing the metabolic stability and metabolite profile of 3-methylindole in a microsomal assay.

Materials:

-

Liver microsomes (human or other species of interest)

-

3-Methylindole (substrate)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Ice-cold acetonitrile or methanol (to terminate the reaction)

-

Centrifuge

-

Incubator/shaking water bath (37°C)

Procedure:

-

Preparation of Reagents:

-

Thaw liver microsomes on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare a stock solution of 3-methylindole in a suitable solvent (e.g., DMSO or acetonitrile). The final solvent concentration in the incubation should be low (e.g., <1%).

-

-

Incubation:

-

In a microcentrifuge tube, pre-warm a mixture of phosphate buffer, MgCl₂, and liver microsomes (typically 0.5 mg/mL protein concentration) at 37°C for 5 minutes.

-

Initiate the reaction by adding the 3-methylindole stock solution to a final concentration of interest (e.g., 10 µM).

-

Immediately add the NADPH regenerating system to start the metabolic process.

-

Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile or methanol. This will precipitate the proteins.

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis by HPLC or LC-MS/MS.

-

HPLC-UV Method for the Quantification of 3-Methyloxindole

This protocol provides a starting point for the development of an HPLC-UV method for the analysis of 3-methyloxindole.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid or Formic acid (for mobile phase modification)

-

3-Methyloxindole standard

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% acetic acid or formic acid. A typical starting gradient could be 20% acetonitrile, increasing to 80% over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Approximately 250 nm (based on the UV absorbance maximum of 3-methyloxindole).[3][4]

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of 3-methyloxindole in acetonitrile or methanol. From this stock, prepare a series of calibration standards in the mobile phase.

-

Sample Analysis: Inject the prepared standards and samples onto the HPLC system.

-

Quantification: Identify the 3-methyloxindole peak in the chromatograms based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use this curve to determine the concentration of 3-methyloxindole in the unknown samples.

LC-MS/MS Method for the Analysis of 3-Methylindole Metabolites

This protocol outlines a general approach for the sensitive and specific detection of 3-methylindole and its metabolites using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Reversed-phase C18 or similar column suitable for LC-MS.

Reagents:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid or Ammonium formate (as mobile phase modifiers)

-

Standards for 3-methylindole and its expected metabolites.

LC Conditions:

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or a low concentration of ammonium formate.

-

Flow Rate: 0.2 - 0.5 mL/min (depending on the column dimensions).

-

Column Temperature: 40°C

MS/MS Conditions:

-

Ionization Mode: Positive ion mode is typically used for indole compounds.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions should be determined for each analyte by infusing the individual standards.

-

3-Methylindole: Precursor ion [M+H]⁺ at m/z 132.

-

3-Methyloxindole: Precursor ion [M+H]⁺ at m/z 148.

-

Fragment ions will need to be determined empirically on the specific instrument used.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Procedure:

-

Method Development: Infuse individual standards to determine the optimal MRM transitions and collision energies for each analyte.

-

Sample Analysis: Inject prepared samples onto the LC-MS/MS system.

-

Data Analysis: Integrate the peak areas for the specified MRM transitions. Quantify the analytes using a calibration curve prepared with standards.

Interaction with Cellular Signaling Pathways

3-Methylindole and its metabolites can modulate various cellular signaling pathways, which may contribute to their biological effects.

Aryl Hydrocarbon Receptor (AhR) Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, including several CYP enzymes. 3-Methylindole has been identified as a partial agonist of the human AhR.[10] Activation of AhR by 3MI can lead to the induced expression of CYP1A1, CYP1A2, and CYP1B1, enzymes that are themselves involved in the metabolism of 3MI.[10] This creates a potential feedback loop where 3MI can influence its own metabolism. The metabolite, indole-3-carbinol, is also a known activator of the AhR.[10] There is evidence to suggest that 3-methyloxindole also acts as an agonist for the AhR.[11]

Other Signaling Pathways

While direct evidence for the effects of 3-methyloxindole on other signaling pathways is limited, studies on related indole compounds, particularly indole-3-carbinol (I3C), suggest potential interactions with key cellular signaling networks.

-

PI3K/Akt/mTOR Pathway: I3C and its derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[12][13] This inhibition is a key mechanism behind the anti-cancer properties of I3C.

-

NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation and cell survival. I3C has been demonstrated to suppress the activation of NF-κB, leading to the downregulation of NF-κB-regulated genes involved in apoptosis and metastasis.[14][15][16]

Given the structural similarities between 3-methyloxindole and other bioactive indoles, it is plausible that 3MOI may also exert effects on these or other signaling pathways. Further research is warranted to explore these potential interactions.

Conclusion

3-Methyloxindole is a significant metabolite of 3-methylindole, formed primarily through the action of cytochrome P450 enzymes. The balance between the formation of 3-methyloxindole and other metabolites, such as the toxic 3-methyleneindolenine, is a critical factor in determining the biological consequences of 3-methylindole exposure. The interaction of 3-methylindole and its metabolites with cellular signaling pathways, particularly the Aryl Hydrocarbon Receptor pathway, adds another layer of complexity to its biological activity. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers seeking to further unravel the intricate metabolism and effects of this important tryptophan metabolite. Future studies should focus on obtaining more quantitative data on 3-methyloxindole levels in various biological systems and on elucidating its specific effects on cellular signaling.

References

- 1. mttlab.eu [mttlab.eu]

- 2. Determination of indole and 3-methylindole in plasma and rumen fluid from cattle with fog fever or after L-tryptophan administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 5. Indole toxicity in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of 3-methylindole in cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Skatole metabolites in urine as a biological marker of pigs with enhanced hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of goat and mouse urinary metabolites of the pneumotoxin, 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Methyloxindole in Tryptophan Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyloxindole is a metabolite derived from the essential amino acid tryptophan. Its formation is intricately linked to the metabolic activities of the gut microbiota and subsequent host enzymatic processes. While often considered a downstream product of tryptophan degradation, emerging evidence suggests that 3-methyloxindole may play a significant role in various physiological and pathological processes. This technical guide provides an in-depth overview of the role of 3-methyloxindole in tryptophan metabolism, focusing on its biosynthesis, enzymatic regulation, and interaction with key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and toxicological implications of this intriguing molecule.

Biosynthesis and Metabolism of 3-Methyloxindole

The journey from dietary tryptophan to 3-methyloxindole is a multi-step process involving both microbial and host metabolism.

1. Microbial Conversion of Tryptophan to 3-Methylindole (Skatole):

The initial step occurs in the gut, where anaerobic bacteria metabolize tryptophan into indole and its derivatives. A key product of this microbial activity is 3-methylindole, commonly known as skatole. This conversion is a crucial prerequisite for the endogenous formation of 3-methyloxindole.

2. Host-Mediated Oxidation of 3-Methylindole:

Once absorbed into the bloodstream, 3-methylindole is transported to the liver and other tissues, where it undergoes oxidation by cytochrome P450 (CYP) enzymes.[1] This enzymatic conversion leads to the formation of several metabolites, including 3-methyloxindole. Several CYP isoforms have been identified to be involved in this process, with varying efficiencies.[2]

Table 1: Cytochrome P450 Enzymes Involved in 3-Methyloxindole Formation from 3-Methylindole [2]

| Enzyme | Vmax/Km (relative efficiency) | Notes |

| CYP1A1 | 4 | Produces 3-methyloxindole along with other metabolites like 3-methyleneindolenine and indole-3-carbinol. |

| CYP1A2 | 72 | Efficiently produces 3-methyloxindole.[3] |

| CYP1B1 | 7 | Produces 3-methyloxindole and indole-3-carbinol. |

| CYP2E1 | 98 | Primarily produces 3-methyloxindole. |

3. Further Metabolism of 3-Methyloxindole:

3-Methyloxindole can be further metabolized through various pathways, including hydroxylation to form 3-hydroxy-3-methyloxindole.[4] This metabolite has been identified as a major urinary metabolite of 3-methylindole in some species.[4] Additionally, 3-methyloxindole can be conjugated with glutathione (GSH), a process that may play a role in its detoxification and excretion.[3]

Quantitative Data

Precise quantification of 3-methyloxindole in biological matrices is crucial for understanding its physiological and pathological roles. However, there is a notable lack of data regarding its specific concentrations in human plasma and urine, particularly in disease states like uremia. The available quantitative data primarily focuses on the enzymatic kinetics of its formation.

Table 2: Relative Abundance of 3-Methylindole Metabolites in Porcine Liver Microsomes [5]

| Metabolite | Average Production (%) |

| 3-OH-3-methylindolenine | 45.1 |

| 3-Methyloxindole | 27.9 |

| 3-OH-3-methyloxindole | 18.5 |

| 6-OH-3-methylindole | 4.9 |

| Indole-3-carbinol | 2.7 |

| 2-Aminoacetophenone | 0.5 |

| 5-OH-3-methylindole | 0.3 |

Signaling Pathways

A growing body of evidence indicates that 3-methyloxindole and other indole derivatives can modulate cellular signaling pathways, with the Aryl Hydrocarbon Receptor (AhR) being a key target.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:

3-Methyloxindole has been identified as an agonist of the AhR.[1] Upon binding to 3-methyloxindole, the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[6] A well-established target of the AhR signaling pathway is the induction of cytochrome P450 enzymes, such as CYP1A1, which are involved in the metabolism of xenobiotics and endogenous compounds.[1]

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 3-methyloxindole.

Experimental Protocols

In Vitro Metabolism of 3-Methylindole using Liver Microsomes

This protocol is adapted from studies investigating the metabolism of 3-methylindole by liver microsomal enzymes.[5][7]

Objective: To determine the formation of 3-methyloxindole and other metabolites from 3-methylindole in an in vitro system.

Materials:

-

Pooled human or animal liver microsomes

-

3-Methylindole (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (for quantification)

-

HPLC or LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Liver microsomes (e.g., 0.5 mg/mL final concentration)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

3-Methylindole (e.g., 10 µM final concentration, dissolved in a suitable solvent like methanol, final solvent concentration <1%)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial and analyze by HPLC or LC-MS/MS for the presence and quantity of 3-methyloxindole and other metabolites.

Caption: Experimental workflow for in vitro metabolism of 3-methylindole.

Quantification of 3-Methyloxindole in Biological Samples by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of 3-methyloxindole in biological matrices like plasma or urine.

Objective: To accurately measure the concentration of 3-methyloxindole in biological samples.

Materials:

-

Biological sample (e.g., plasma, urine)

-

3-Methyloxindole analytical standard

-

Stable isotope-labeled internal standard (e.g., d3-3-methyloxindole)

-

Acetonitrile or methanol for protein precipitation

-

Formic acid (for mobile phase modification)

-

HPLC column (e.g., C18)

-

Tandem mass spectrometer (MS/MS)

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

To a known volume of the sample (e.g., 100 µL), add the internal standard solution.

-

Add 3-4 volumes of ice-cold acetonitrile or methanol to precipitate proteins.

-

Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the clear supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase (e.g., 50% methanol in water with 0.1% formic acid).

-

-

HPLC Separation:

-

Inject the reconstituted sample onto the HPLC system.

-

Use a C18 column with a gradient elution program. For example:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with a low percentage of B, and gradually increase to elute the analyte.

-

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for 3-methyloxindole and its internal standard (Multiple Reaction Monitoring - MRM).

-

Optimize the collision energy and other MS parameters for maximum sensitivity.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the 3-methyloxindole analytical standard.

-

Calculate the concentration of 3-methyloxindole in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: Workflow for HPLC-MS/MS quantification of 3-methyloxindole.

Conclusion and Future Directions

3-Methyloxindole is a significant metabolite of tryptophan, positioned at the interface of gut microbial and host metabolism. Its formation is catalyzed by specific cytochrome P450 enzymes, and it has been shown to act as an agonist for the aryl hydrocarbon receptor, a key regulator of cellular responses to xenobiotics and endogenous signals. While the enzymatic pathways leading to its formation are relatively well-characterized, a significant gap exists in our understanding of its physiological and pathological concentrations, particularly in conditions such as chronic kidney disease where the accumulation of uremic toxins is a major concern.

Future research should focus on:

-

Developing and applying sensitive analytical methods to accurately quantify 3-methyloxindole in large patient cohorts to establish its normal and pathological concentration ranges.

-

Elucidating the full spectrum of downstream target genes regulated by 3-methyloxindole-activated AhR signaling to better understand its biological effects.

-

Investigating the potential therapeutic applications of modulating 3-methyloxindole levels or its signaling pathway in various diseases.

-

Further exploring the toxicological profile of 3-methyloxindole to assess its contribution to the pathophysiology of diseases associated with its accumulation.

A deeper understanding of the role of 3-methyloxindole in tryptophan metabolism will undoubtedly open new avenues for diagnostics, therapeutics, and drug development.

References

- 1. 3-Methylindole Metabolites Induce Lung CYP1A1 and CYP2F1 Enzymes by AhR and Non-AhR Mechanisms, Respectively - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 4. Metabolites Associated With Uremic Symptoms in Patients With CKD: Findings From the Chronic Renal Insufficiency Cohort (CRIC) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Normal and Pathologic Concentrations of Uremic Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The concordance between RNA-seq and microarray data depends on chemical treatment and transcript abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A metabolomics approach identified toxins associated with uremic symptoms in advanced chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of 3-Methyloxindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyloxindole, a derivative of oxindole, is a heterocyclic compound of significant interest due to its presence in various biological systems. While extensively studied as a metabolite of 3-methylindole (skatole) in mammals, its natural occurrence extends to the plant kingdom and microbial ecosystems. This technical guide provides an in-depth overview of the known natural sources of 3-methyloxindole, its biosynthetic pathways, and detailed methodologies for its detection and analysis. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the biological roles and potential applications of this molecule.

Introduction

3-Methyloxindole (Figure 1) is a metabolite of the tryptophan derivative 3-methylindole. Its presence has been confirmed in a range of biological systems, from mammals to plants and microorganisms. In mammalian systems, it is primarily recognized as a product of the cytochrome P450-mediated detoxification of 3-methylindole, a potentially toxic compound produced by microbial fermentation in the gut[1][2]. More pertinently to its natural occurrence, 3-methyloxindole has been identified as an endogenous metabolite in plants, arising from the degradation of the principal plant hormone, indole-3-acetic acid (IAA)[3]. Furthermore, microbial communities in environments such as soil have been shown to produce 3-methyloxindole through the metabolism of 3-methylindole[4][5][6]. This guide consolidates the current knowledge on the natural occurrence of 3-methyloxindole, presenting quantitative data where available, detailing experimental protocols for its study, and illustrating the relevant biochemical pathways.

Natural Occurrence of 3-Methyloxindole

The known natural sources of 3-methyloxindole are summarized in Table 1. The primary documented instances of its natural occurrence are in plants and as a product of microbial metabolism.

Table 1: Documented Natural Occurrence of 3-Methyloxindole

| Kingdom | Organism/System | Precursor | Role/Context | Citation(s) |

| Plantae | Pisum sativum (Pea) seedlings | Indole-3-acetic acid (IAA) | Endogenous metabolite from auxin degradation. | [3] |

| Bacteria | Methanogenic consortium (from wetland soil) | 3-Methylindole (Skatole) | Intermediate in the complete mineralization of 3-methylindole. | [4][6] |

| Acinetobacter oleivorans | 3-Methylindole (Skatole) | Degradation product of 3-methylindole. | [5] | |

| Animalia | Various mammals (e.g., humans, pigs, rabbits) | 3-Methylindole (Skatole) | Metabolite of gut-derived 3-methylindole, formed in the liver and lungs. | [1][2] |

| Cyprinus carpio (Carp), Oncorhynchus mykiss (Rainbow trout) | 3-Methylindole (Skatole) | Hepatic metabolite of 3-methylindole. | [7] |

While indole alkaloids are prevalent in the plant Couroupita guianensis, and have been extensively studied in marine organisms and fungi, there is currently no direct evidence for the isolation of 3-methyloxindole as a primary natural product from these sources[8][9][10].

Biosynthesis and Metabolic Pathways

3-Methyloxindole is not typically biosynthesized de novo but is rather a product of the metabolism or degradation of other indole-containing molecules. The two primary pathways leading to its formation are the degradation of indole-3-acetic acid in plants and the metabolism of 3-methylindole in microbes and animals.

Formation from Indole-3-Acetic Acid in Plants

In pea seedlings (Pisum sativum), 3-methyloxindole is a key component of the IAA degradation pathway. This pathway is crucial for regulating the levels of this potent plant growth hormone.

Formation from 3-Methylindole in Microbes and Animals

In both microbial and animal systems, 3-methyloxindole is a product of the oxidative metabolism of 3-methylindole. This process is a key detoxification step, as 3-methylindole can be toxic, particularly to lung tissue in mammals[2].

Quantitative Data

Quantitative data on the absolute concentration of 3-methyloxindole in natural sources is scarce. Most available data pertains to the relative abundance of metabolites produced from a precursor in controlled experiments.

Table 2: Quantitative Data on 3-Methyloxindole Formation

| System | Precursor | 3-Methyloxindole Abundance | Other Major Metabolites | Citation |

| Porcine Liver Microsomes | 3-Methylindole | 27.9% of total metabolites | 3-Hydroxy-3-methylindolenine (45.1%), 3-Hydroxy-3-methyloxindole (18.5%) | |

| Human Liver Microsomes | 3-Methylindole | Identified as one of eight oxidized metabolites | 3-Hydroxy-3-methylindolenine, 3-Hydroxy-3-methyloxindole, 5-Hydroxy-3-methylindole, 6-Hydroxy-3-methylindole | [1] |

| Fish (Carp & Rainbow Trout) Hepatic Microsomes | 3-Methylindole | Major metabolite | Indole-3-carbinol (in rainbow trout) | [7] |

Experimental Protocols

The following protocols are representative of the methodologies used for the extraction, detection, and quantification of 3-methyloxindole and related compounds from biological matrices.

Extraction and Quantification of Indole Compounds from Plant Tissues (Adapted from protocols for auxin analysis)

This protocol is designed for the extraction and analysis of indole compounds, including 3-methyloxindole, from plant tissues like pea seedlings.

Instrumentation: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for quantification due to its high sensitivity and selectivity[11].

Isolation and Identification from Microbial Culture

This protocol describes the general steps for identifying metabolites from a bacterial culture capable of degrading 3-methylindole.

Biological Activity and Signaling

Currently, there is limited information on specific signaling pathways directly modulated by 3-methyloxindole. Its primary known biological role is as a detoxification product of 3-methylindole. The formation of 3-methyloxindole is a critical step in mitigating the toxicity of its precursor, particularly in preventing lung damage in mammals[2]. In plants, its formation from the potent growth hormone IAA suggests a role in phytohormone homeostasis, although 3-methyloxindole itself is considered non-toxic to plants[3].

Conclusion

3-Methyloxindole is a naturally occurring compound found in plants as a degradation product of indole-3-acetic acid and in various microbial and animal systems as a metabolite of 3-methylindole. While its presence is well-documented in these contexts, further research is needed to explore its potential occurrence as a primary natural product in other organisms, such as marine invertebrates and fungi. The development of sensitive analytical techniques has enabled its detection and quantification, although more data on its absolute concentrations in natural sources are required. Understanding the full spectrum of its natural occurrence and biological roles may open new avenues for its application in agriculture and medicine.

References

- 1. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and bioactivation of 3-methylindole by Clara cells, alveolar macrophages, and subcellular fractions from rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory Oxidation Products of Indole-3-Acetic Acid: 3-Hydroxymethyloxindole and 3-Methyleneoxindole as Plant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of 3-methylindole by a methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria [frontiersin.org]

- 6. Metabolism of 3-methylindole by a methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase I metabolism of 3-methylindole, an environmental pollutant, by hepatic microsomes from carp (Cyprinus carpio) and rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sid.ir [sid.ir]

- 9. rjptonline.org [rjptonline.org]

- 10. One moment, please... [ajpp.in]

- 11. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of 3-Methyloxindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyloxindole is a pivotal metabolite of 3-methylindole (skatole), a tryptophan degradation product formed by gut microbiota. While historically viewed as a detoxification product of its pneumotoxic precursor, emerging evidence highlights 3-methyloxindole's own distinct biological activities. This technical guide provides an in-depth exploration of the synthesis, metabolic pathways, and biological significance of 3-methyloxindole, with a particular focus on its role as a modulator of the Aryl Hydrocarbon Receptor (AHR). This document summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and workflows through structured diagrams to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development.

Introduction

3-Methyloxindole is an oxindole derivative that is endogenously produced from the metabolic processing of 3-methylindole. 3-methylindole, a product of intestinal bacterial fermentation of tryptophan, is known for its potential toxicity, particularly to the lungs.[1] The conversion of 3-methylindole to 3-methyloxindole is a critical step in its detoxification, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2] Beyond its role in detoxification, 3-methyloxindole has been identified as a signaling molecule, notably as an agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and cellular homeostasis.[3] This guide delves into the multifaceted biological significance of 3-methyloxindole.

Synthesis and Metabolism

The primary route of 3-methyloxindole formation is through the oxidation of 3-methylindole. This biotransformation is catalyzed by microsomal CYP enzymes.[2] In pigs, for instance, 3-methyloxindole is one of the major metabolites of 3-methylindole.[4]

Further metabolism of 3-methyloxindole can occur, leading to the formation of hydroxylated and conjugated products. For example, 3-hydroxy-3-methyloxindole has been identified as a major metabolite in mice.[5][6] Glutathione (GSH) conjugation also plays a role in the detoxification pathway, with the formation of glutathionyl-S-methyloxindole adducts.[2]

Table 1: Key Enzymes and Metabolites in the 3-Methylindole Pathway

| Precursor | Enzyme Family | Key Metabolite | Further Metabolites | Species | Reference |

| 3-Methylindole | Cytochrome P450 | 3-Methyloxindole | 3-Hydroxy-3-methyloxindole, Glutathione conjugates | Porcine, Human, Rabbit | [2][4][7] |

| 3-Methylindole | Cytochrome P450 | 3-Hydroxy-3-methyloxindole | - | Murine | [5][6] |

Experimental Protocol: Synthesis of 3-Methyloxindole

While numerous methods for the synthesis of substituted oxindoles exist, a common approach involves the acid-catalyzed cyclization of α-haloanilides. A detailed protocol for a related compound, 3-monohalooxindoles, involves the acidolysis of 3-phosphate-substituted oxindoles.[8] A specific protocol for 3-methyloxindole can be adapted from general oxindole synthesis methods found in organic chemistry literature.

Biological Activities and Signaling Pathways